![molecular formula C13H21ClFN B1489963 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride CAS No. 1864062-76-9](/img/structure/B1489963.png)
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride, also known as EFPH, is a synthetic organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a white crystalline solid, soluble in water and alcohol, and has a melting point of about 110-112°C. Its chemical formula is C10H16ClFN.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride have been explored in various studies. For example, the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes showed potential as anticancer drugs. These complexes were characterized by various spectroscopic techniques and demonstrated significant cytotoxicity against a range of human tumor cell lines, suggesting potential applications in cancer therapy (Basu Baul et al., 2009).
Catalytic Applications
The catalytic applications of compounds structurally similar or related to 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride have been investigated. For instance, manganese-mediated synthesis of cyclic peroxides from alkenes demonstrated the versatility of these compounds in facilitating chemical reactions, highlighting their potential utility in synthetic organic chemistry (Qian et al., 1992).
Novel Synthesis Approaches
Innovative synthesis methods for derivatives of 3-fluoro-1-aminoadamantane, a compound similar in structural aspects to 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride, have been developed. These methods offer rapid and convenient routes to these compounds, potentially facilitating their application in various research and development contexts (Anderson et al., 1988).
Antimicrobial and Antifungal Activity
Research into the antimicrobial and antifungal activities of derivatives and related compounds has shown promising results. For example, the synthesis and characterization of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones demonstrated activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Banpurkar et al., 2018).
properties
IUPAC Name |
3-ethyl-1-(4-fluorophenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN.ClH/c1-3-10(4-2)9-13(15)11-5-7-12(14)8-6-11;/h5-8,10,13H,3-4,9,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPGXKGNNZKROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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